Alachlor
Overview
Description
Alachlor is a chloroacetanilide herbicide primarily used for controlling annual grasses and broadleaf weeds in crops such as corn, soybeans, and sorghum . It is an odorless, white solid with the chemical formula C14H20ClNO2 and a molar mass of 269.77 g/mol . This compound works by interfering with a plant’s ability to produce protein and by inhibiting root growth .
Mechanism of Action
Target of Action
Alachlor, a chloroacetanilide herbicide, is primarily used to control different broad leaf weeds and annual grasses at their pre-emergence stage from various agricultural crops . Its primary targets are the elongase enzymes and geranylgeranyl pyrophosphate (GGPP) cyclisation enzymes, which are part of the gibberellin pathway .
Mode of Action
This compound works by inhibiting the elongase and GGPP cyclisation enzymes, thereby interfering with the gibberellin pathway . This inhibition disrupts the plant’s ability to produce proteins and interferes with root growth .
Biochemical Pathways
The biochemical pathways affected by this compound involve the gibberellin pathway. By inhibiting the elongase and GGPP cyclisation enzymes, this compound disrupts the normal functioning of this pathway, leading to impaired protein production and root growth .
Pharmacokinetics
This compound is absorbed by the gut of male and female rats . It is metabolized rapidly in the rat and eliminated as conjugates of mercapturic acid, glucuronic acid, and sulfate in urine and feces . This compound is also excreted more quickly than its metabolites and shows no evidence of accumulation in the nasal turbinates .
Result of Action
The molecular and cellular effects of this compound’s action result in the disruption of protein production and root growth in plants . This leads to the control of broad leaf weeds and annual grasses in crops .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of this compound. This compound has a relatively low sorption and persistence in the soil and aqueous media because it is easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil . The degradation results in the formation of different types of metabolites following different metabolic pathways . Environmental factors such as soil type and microbial presence can influence the degradation and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Alachlor is degraded by different physicochemical processes as well as by different microbial strains existing in the soil . The this compound-degrading bacterial strain, GC-A6, identified as Acinetobacter sp., utilized this compound as its sole carbon source and degraded 100 mg L−1 of this compound within 48 h .
Cellular Effects
The degradation of this compound results in the formation of different types of metabolites following different metabolic pathways
Molecular Mechanism
The molecular mechanism of this compound degradation involves its transformation into different metabolites. This compound is initially degraded to 2-chloro-N-(2,6-diethylphenyl) acetamide, which is further degraded to 2,6-diethylaniline and 7-ethylindoline, respectively . 2,6-Diethylaniline is transformed into N-(2,6-diethylphenyl) formamide .
Temporal Effects in Laboratory Settings
In laboratory settings, Acinetobacter sp. GC-A6 was able to degrade 100 mg L−1 of this compound within 48 h . This suggests that this compound can be rapidly degraded in controlled environments.
Dosage Effects in Animal Models
It is known that pesticides can have harmful impacts on different biotic components of the environment, including animals .
Metabolic Pathways
This compound is involved in several metabolic pathways during its degradation. It is initially degraded to 2-chloro-N-(2,6-diethylphenyl) acetamide, which is further degraded to 2,6-diethylaniline and 7-ethylindoline . 2,6-Diethylaniline is then transformed into N-(2,6-diethylphenyl) formamide .
Transport and Distribution
This compound has a relatively low sorption and persistence in the soil and aqueous media because it is easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil .
Subcellular Localization
The degradation of this compound results in the formation of different types of metabolites following different metabolic pathways , which could potentially be localized to different subcellular compartments depending on their chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alachlor is synthesized through a multi-step process involving the reaction of 2,6-diethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-diethylphenyl)acetamide. This intermediate is then reacted with formaldehyde and methanol to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and efficiency. The process includes strict control of reaction conditions such as temperature, pressure, and pH to ensure the purity and quality of the final product .
Types of Reactions:
Reduction: this compound can be reduced to form secondary amines and other derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, often in the presence of oxygen.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 2,6-diethylaniline and other metabolites.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alachlor has been extensively studied for its environmental impact and degradation pathways. It is used in research to understand the fate of herbicides in soil and water, as well as their effects on non-target organisms . Additionally, this compound is used in studies on microbial biodegradation, where researchers isolate and identify bacteria capable of degrading this compound, thus contributing to bioremediation efforts .
Comparison with Similar Compounds
- Acetochlor
- Metolachlor
- Butachlor
Comparison: Alachlor, acetochlor, metolachlor, and butachlor are all chloroacetanilide herbicides used for similar purposes. this compound is unique in its specific mode of action and its environmental persistence . While all these compounds inhibit protein synthesis and root growth, this compound’s specific inhibition of elongase and geranylgeranyl pyrophosphate cyclisation enzymes sets it apart .
Properties
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSGPAVHZFQHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Record name | ALACHLOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18055 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ALACHLOR | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022265 | |
Record name | Alachlor | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Alachlor is a crystalline solid. Melting point 104-106 °F (40-41 °C). Used as a herbicide., Granules or emulsifiable concentrate; [EXTOXNET], Solid, ODOURLESS COLOURLESS-TO-WHITE GREYISH-WHITE SOLID IN VARIOUS FORMS., Crystalline cream-colored solid. | |
Record name | ALACHLOR | |
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URL | https://cameochemicals.noaa.gov/chemical/18055 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Alachlor | |
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Record name | Alachlor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031766 | |
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Record name | ALACHLOR | |
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Record name | ALACHLOR | |
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Boiling Point |
100 °C at 0.02 mm Hg; 135 °C at 0.3 mm Hg, at 101.3kPa: >400 °C, 212 °F at 0.02 mmHg | |
Record name | ALACHLOR | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1014 | |
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Record name | ALACHLOR | |
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Record name | ALACHLOR | |
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Flash Point |
137 °C c.c., 278.6 °F (closed cup) | |
Record name | ALACHLOR | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ALACHLOR | |
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URL | https://www.osha.gov/chemicaldata/899 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Soluble in diethyl ether, acetone, benzene, chloroform, ethanol, ethyl acetate; sparingly soluble in heptane, In water, 240 mg/L at 25 °C, 0.24 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (very poor) | |
Record name | ALACHLOR | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1014 | |
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Record name | Alachlor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031766 | |
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Record name | ALACHLOR | |
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Density |
1.133 at 25 °C/15.6 °C, 1.1 g/cm³, 1.133 | |
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Record name | ALACHLOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | ALACHLOR | |
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URL | https://www.osha.gov/chemicaldata/899 | |
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Vapor Density |
Relative vapor density (air = 1): 9.3, 9.3 | |
Record name | ALACHLOR | |
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Record name | ALACHLOR | |
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URL | https://www.osha.gov/chemicaldata/899 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Vapor Pressure |
0.000022 [mmHg], 2.20X10-5 mm Hg at 25 °C, Vapor pressure, Pa at °C: (negligible), 2.2x10-5 mmHg | |
Record name | Alachlor | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ALACHLOR | |
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URL | https://www.osha.gov/chemicaldata/899 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Mechanism of Action |
Mode of Action /in target species/: Chloroacetamides are known to inhibit biosynthesis of fatty acids, lipids, protein, isoprenoids, flavonoids, and gibberellins., The mechanism of thyroid hyperplasia and carcinogenicity of alachlor in the rat is based on the induction of T4/T3 glucuronic acid transferase (UDPGT) in the liver. Due to the enhanced glucuronidation of T4 and T3 and subsequent biliary excretion of the conjugates, the plasma concentrations of T4 and T3 are decreased. To compensate for this change, the pituitary produces more thyroid-stimulating hormone (TSH) to enhance T4 production by the thyroid. Continuous stimulation of the thyroid by increased plasma TSH levels leads to hyperplasia of the follicular epithelium and subsequently to tumor formation. The occurrance of thyroid follicular tumors following induction of hepatic UDPGT is a well-known phenomena in rats and is generally considered to be of little to no relevance for human risk assessment. Alachlor does not bind to human thyroid hormone receptor, human thyroid binding globulin or human transthyretin., Acetochlor, Alachlor and Butachlor may be grouped together based on a common end-point (nasal turbinate tumors in rats) and a known mechanism of toxicity for this endpoint. All three compounds produce tumors of the nasal olfactory epithelium in rats by way of a non-linear, non-genotoxic mode of action that includes cytotoxicity of the olfactory epithelium, followed by regenerative cell proliferation of the nasal epithelium that can then lead to neoplasia if cytotoxicity and proliferation are sustained. Acetochlor, Alachlor and Butachlor may also be grouped together based on an common end-point and a known mechanism of toxicity (UDPGT induction). All three compounds produce tumors of the thyroid follicular cells in rats by way of a non-genotoxic mode of action that includes UDPGT induction, increased TSH, alterations in T3/T4 hormone production and thyroid hyperplasia. The FIFRA Science Advisory Panel noted in /1997/, additionally, that even though the evidence illustrated that a common mechanism could be used to group certain chemicals for the development of thyroid tumors, it was recommended that this endpoint not be used in combining margins of exposure because the toxic effects were noted at doses above the Maximum Tolerated Dose (MTD)., ...there is ample evidence ...that the development of nasal olfactory epithelium tumors in rats dosed with chloroacetanilides involves the following sequence of steps,: 1) Acetochlor conjugates with glutathione (GSH) and is excreted in the bile. 2) The conjugate is biotransformed to a series of sulfur-containing products. Enterohepatic circulation of these products creates a pool of metabolites that are delivered to the nose. 3) Biotransformation to tissue-reactive and toxic metabolites. Metabolism by nasal enzymes, results in formation of a benzoquinoneimine, an electrophile and redox-active molecule. 4) Binding of toxic metabolite to cellular proteins plus possible generation of oxidative stress . 5) Cytotoxicity 6) Regenerative cell proliferation. 6) Sustained cytotoxicity and cell proliferation that results in neoplasia. The following three events are considered key events for formation of nasal olfactory epithelium tumors by the proposed non-linear, non genotoxic mode of action (MOA): Quinone imine- formation (protein binding) goes to cytotoxicity goes to cell proliferation., For more Mechanism of Action (Complete) data for ALACHLOR (9 total), please visit the HSDB record page. | |
Record name | ALACHLOR | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1014 | |
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Color/Form |
Colorless to white crystalline solid, Cream to wine-red colored solid, Colorless to yellow crystals | |
CAS No. |
15972-60-8 | |
Record name | ALACHLOR | |
Source | CAMEO Chemicals | |
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Record name | Alachlor | |
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Record name | Alachlor [ANSI:BSI:ISO] | |
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Record name | Alachlor | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1014 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Alachlor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ALACHLOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ALACHLOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/899 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
40-41 °C, Colorless crystals; MW: 269.77; MP: 39.5-41.5 °C; specific gravity 1.133 at 25 °C/15.6 °C. /Technical alachlor/, 39.5 - 41.5 °C, 40 °C, 104-106 °F | |
Record name | ALACHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1014 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Alachlor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ALACHLOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ALACHLOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/899 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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